3-(1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
3-(1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone.
Substitution reactions:
Formation of the propanoic acid side chain: This can be achieved by reacting the pyrazole derivative with a suitable alkylating agent followed by oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromophenyl group, potentially leading to debromination.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromine atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid
- 3-(1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid
Uniqueness
The presence of the bromine atom in 3-(1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. This can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C19H17BrN2O3 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
3-[1-(4-bromophenyl)-3-(4-methoxyphenyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C19H17BrN2O3/c1-25-17-9-2-13(3-10-17)19-14(4-11-18(23)24)12-22(21-19)16-7-5-15(20)6-8-16/h2-3,5-10,12H,4,11H2,1H3,(H,23,24) |
InChI Key |
HDCCMGRBYOXWHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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